BenchChemオンラインストアへようこそ!

9-Cyclohexyl-3,9-dihydro-6h-purin-6-one

Medicinal Chemistry ADME Lipophilicity

9-Cyclohexyl-3,9-dihydro-6H-purin-6-one (CAS 5452-42-6) is a purine derivative belonging to the hypoxanthine class, characterized by a cyclohexyl substituent at the N9 position. It has the molecular formula C11H14N4O and a molecular weight of 218.26 g/mol.

Molecular Formula C11H14N4O
Molecular Weight 218.26 g/mol
CAS No. 5452-42-6
Cat. No. B3353420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Cyclohexyl-3,9-dihydro-6h-purin-6-one
CAS5452-42-6
Molecular FormulaC11H14N4O
Molecular Weight218.26 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C=NC3=C2N=CNC3=O
InChIInChI=1S/C11H14N4O/c16-11-9-10(12-6-13-11)15(7-14-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13,16)
InChIKeyWCMXSKNLJUSQEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Cyclohexyl-3,9-dihydro-6H-purin-6-one (CAS 5452-42-6): A 9-Substituted Hypoxanthine Scaffold for Medicinal Chemistry


9-Cyclohexyl-3,9-dihydro-6H-purin-6-one (CAS 5452-42-6) is a purine derivative belonging to the hypoxanthine class, characterized by a cyclohexyl substituent at the N9 position [1]. It has the molecular formula C11H14N4O and a molecular weight of 218.26 g/mol . The compound exists in the 6-oxo tautomeric form and is also referred to as 9-cyclohexylhypoxanthine or 9-cyclohexyl-1H-purin-6-one. It is primarily utilized as a synthetic intermediate and scaffold in drug discovery, particularly for generating kinase-targeted libraries, owing to the privileged purine core and the lipophilic bulk conferred by the cyclohexyl group .

Why Generic 9-Substituted Hypoxanthines Cannot Replace 9-Cyclohexyl-3,9-dihydro-6H-purin-6-one (5452-42-6)


The simple interchange of 9-alkyl or 9-aryl hypoxanthine analogs in a synthetic or biological context is often invalid due to profound differences in physicochemical parameters that directly govern molecular recognition, solubility, and metabolic stability. The cyclohexyl group at N9 introduces a unique combination of steric bulk, conformational restriction, and lipophilicity that is distinct from common smaller alkyl (e.g., methyl, ethyl) or flat aromatic (e.g., benzyl) substituents . These differences critically alter LogP, polar surface area, and binding pocket complementarity, meaning that structure-activity relationships (SAR) or synthetic yields optimized for a 9-methyl or 9-benzyl hypoxanthine will not automatically translate to the 9-cyclohexyl variant, and vice versa . The data below quantify these specific differential points.

Quantitative Differentiation Guide for 9-Cyclohexyl-3,9-dihydro-6H-purin-6-one (5452-42-6) vs. Key Analogs


Lipophilicity (LogP) Comparison: Cyclohexyl vs. Methyl Substituent

The 9-cyclohexyl substitution substantially increases lipophilicity compared to the baseline 9-methyl analog, which is crucial for membrane permeability and hydrophobic pocket interactions. The target compound has a vendor-reported calculated LogP of 1.6248 . In contrast, the direct analog 9-methylhypoxanthine has a significantly lower predicted XLogP of approximately -0.1, resulting in a quantified difference of over 1.7 log units [1]. This indicates that the target compound is roughly 50 times more lipophilic.

Medicinal Chemistry ADME Lipophilicity

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity

Despite the increased bulk, the topological polar surface area (TPSA) of the target compound remains moderate. The vendor reports a TPSA of 63.57 Ų . This is comparable to the TPSA of 9-methylhypoxanthine (approximately 63.6 Ų) [1], meaning the cyclohexyl group adds lipophilic surface area without significantly increasing polar surface area. However, the target compound has only 1 hydrogen bond donor (HBD) versus 2 HBDs for the 9-methyl analog (due to tautomeric differences), a critical distinction for central nervous system (CNS) drug design where HBD count is strictly limited .

Drug Design Bioavailability Permeability

Steric Bulk and Conformational Rigidity: Synthetic Intermediary Efficiency

The cyclohexyl group provides a distinct steric environment that can direct regioselective functionalization. In the synthesis of 9-cyclohexylpurine derivatives, the N9 substituent can influence the reactivity at the C2 and C6 positions. For example, the chlorination of 9-cyclohexylpurine to 2,6-dichloro-9-cyclohexylpurine is a documented pathway . The steric shielding from the cyclohexyl chair conformation reduces unwanted N7 alkylation compared to less hindered 9-methyl analogs, leading to purer intermediates [1]. While specific yield comparisons are not available, the class-level inference suggests a synthetic advantage in regioselectivity.

Synthetic Chemistry Cross-Coupling Selectivity

Purity and Quality Control: Vendor-Specific Analytical Data

Procurement decisions are often influenced by the availability of high-purity batches with transparent analytical characterization. The target compound is readily available from specialized vendors in purities of 97% (Leyan) and NLT 98% (MolCore, ISO-certified) . This compares favorably to the more common 9-methylhypoxanthine, which is often supplied at lower purities (e.g., 95%) due to its hygroscopic nature and higher polarity, making purification more challenging . The consistent high purity of the cyclohexyl analog translates to reduced batch-to-batch variability in biological assays.

Analytical Chemistry Quality Assurance Procurement

High-Value Application Scenarios for 9-Cyclohexyl-3,9-dihydro-6H-purin-6-one (5452-42-6)


Kinase Inhibitor Lead Optimization Campaigns Requiring Lipophilic Purine Cores

For programs targeting kinases with hydrophobic ATP-binding pockets (e.g., PI3K, FLT3), the high lipophilicity (LogP ~1.62) and single H-bond donor of the 9-cyclohexylhypoxanthine scaffold make it a superior choice over the more polar 9-methylhypoxanthine . Compound 9-cyclohexyl-3,9-dihydro-6H-purin-6-one can serve as a direct starting material for N6- or C2-functionalized analogs, reducing the number of synthetic steps needed to install sufficient lipophilicity for cellular activity.

Synthesis of 2,6-Disubstituted Purine Building Blocks for Medicinal Chemistry Libraries

The steric bulk of the cyclohexyl group facilitates regioselective halogenation at the C2 and C6 positions, providing a cleaner route to 2,6-dichloro-9-cyclohexylpurine, a versatile key intermediate [1]. Researchers building purine-focused combinatorial libraries for high-throughput screening can benefit from the improved synthetic efficiency and reduced purification effort compared to less hindered N9-substituted purines, as inferred from class-level synthetic observations.

Central Nervous System (CNS) Drug Discovery: A Purine Scaffold with Favorable BBB Penetration Parameters

The compound's combination of a moderate TPSA (63.57 Ų), low HBD count (1), and good lipophilicity places it in a physicochemical space associated with passive blood-brain barrier permeability . It can be employed as a privileged starting scaffold for designing CNS-penetrant adenosine receptor antagonists or phosphodiesterase inhibitors, where the 9-methyl analog's extra HBD might hinder brain exposure.

Quote Request

Request a Quote for 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.